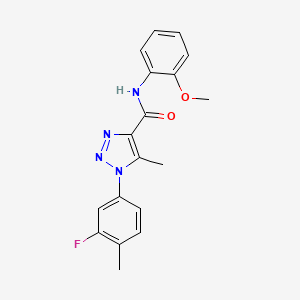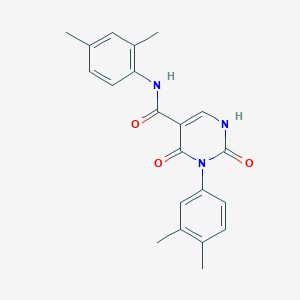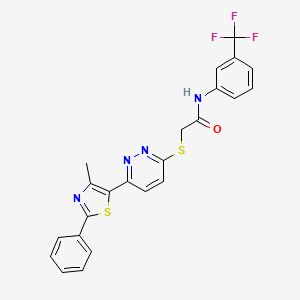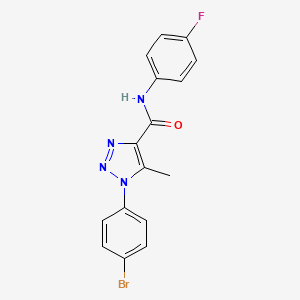![molecular formula C17H19NO6 B11292399 3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid](/img/structure/B11292399.png)
3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 7-amino-4-methylcoumarin with organic halides to form various derivatives . The synthetic route may include the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate reagents such as methyl iodide.
Amidation Reaction: The final step involves the amidation reaction, where the coumarin derivative is reacted with propanoic acid derivatives to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the coumarin ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anti-inflammatory, and anticancer properties. It may serve as a lead compound for the development of new drugs.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Pharmaceutical Research: The compound is used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Industrial Applications: The compound may be used in the synthesis of other coumarin derivatives with specific industrial applications, such as in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, such as bacterial DNA gyrase, leading to antimicrobial effects.
Signal Transduction Modulation: The compound may modulate signal transduction pathways, affecting cellular responses and functions.
Apoptosis Induction: The compound may induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
3-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-YL)propanamido]propanoic acid can be compared with other similar coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays and known for its anticancer properties.
Warfarin: A well-known anticoagulant used in the treatment of blood clots.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-10-7-17(22)24-14-9-13(23-2)11(8-12(10)14)3-4-15(19)18-6-5-16(20)21/h7-9H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
JOPQHAUVFSQSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11292328.png)
![2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11292334.png)
![N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292337.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11292344.png)

![2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11292353.png)
![N-(2-chlorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11292360.png)
![N-(4-fluorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292371.png)
![N-(3,5-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11292386.png)

![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one](/img/structure/B11292408.png)
![N-(3-chloro-2-methylphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11292410.png)
